molecular formula C8H13N B175045 2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 10533-30-9

2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B175045
CAS No.: 10533-30-9
M. Wt: 123.2 g/mol
InChI Key: HWZHYUCYEYJQTE-UHFFFAOYSA-N
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Description

2,3,3a,4,7,7a-Hexahydro-1H-isoindole is an organic compound with the molecular formula C8H13N It is a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of isoindole derivatives using hydrogenation techniques. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,7,7a-Hexahydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Fully saturated isoindoline derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,3,3a,4,7,7a-Hexahydro-1H-isoindole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,3a,4,7,7a-Hexahydro-1H-isoindoline: A fully saturated analog with similar structural features.

    2,3,3a,4,7,7a-Hexahydro-1H-isoindole N-oxide: An oxidized derivative with different reactivity.

Uniqueness

This compound is unique due to its partially saturated bicyclic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZHYUCYEYJQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608345
Record name 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10533-30-9
Record name 3a,4,7,7a-Tetrahydroisoindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3a,4,7,7a-Hexahydro-1H-isoindole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been reported for derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole?

A1: Research suggests that certain derivatives of this compound class demonstrate potential as cyclooxygenase (COX) inhibitors []. Specifically, some derivatives exhibited promising inhibitory activity against COX-1, an enzyme involved in inflammation and pain pathways. Additionally, related compounds have shown activity in increasing blood platelet count, which could be beneficial in treating thrombocytopenia []. Some derivatives also possess anticonvulsant activity [].

Q2: How does the structure of this compound derivatives influence their interaction with biological targets?

A2: Molecular docking studies on aminoacetylenic tetrahydrophthalimide analogs, which share the core structure of this compound, suggest the presence of an aryl group may be crucial for selective inhibition of COX-2 []. This highlights the importance of specific structural features in dictating the interaction with COX enzymes and potentially other biological targets.

Q3: What synthetic strategies are employed in the preparation of this compound derivatives?

A3: A common approach involves the Diels-Alder cyclo­addition reaction [, ]. For instance, reacting a substituted (E)-1,3-butadiene-1-carboxylic acid with N-ethyl­maleimide under appropriate conditions can yield the desired hexahydro-1H-isoindole core []. Further modifications, such as alkylation and Mannich reactions, can introduce diverse substituents to the core structure, enabling the exploration of structure-activity relationships [].

Q4: What analytical techniques are typically used to characterize this compound derivatives?

A4: A combination of spectroscopic and analytical methods is commonly employed. This includes infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and elemental analysis to confirm the structure and purity of synthesized compounds [, ]. Additionally, X-ray crystallography has been utilized to determine the three-dimensional structure of some derivatives, providing valuable insights into their molecular conformation and potential interactions with biological targets [].

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